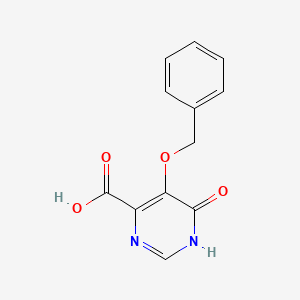

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

Descripción general

Descripción

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is a phenylpropanoid compound commonly found in the volatile oils of certain plants, particularly those in the Zingiberaceae family. It is known for its pleasant floral fragrance and is widely used in the preparation of various perfumes and fragrances, especially those mimicking lilac, jasmine, and rose scents . This compound is also of interest due to its potential pharmacological activities, including antioxidant and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol can be synthesized through the hydrogenation of m-methoxycinnamaldehyde. One effective method involves using mesoporous alumina as a catalyst. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures to ensure complete conversion of m-methoxycinnamaldehyde to m-methoxycinnamyl alcohol without any by-products .

Industrial Production Methods

Industrial production of m-methoxycinnamyl alcohol primarily relies on the hydrogenation process mentioned above. The use of mesoporous alumina with ultra-large pore sizes has been shown to enhance the selectivity and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-methoxycinnamaldehyde.

Reduction: The compound can be reduced to form m-methoxycinnamyl alcohol from m-methoxycinnamaldehyde.

Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

Oxidation: m-Methoxycinnamaldehyde.

Reduction: this compound.

Substitution: Products vary based on the substituent introduced.

Aplicaciones Científicas De Investigación

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mecanismo De Acción

The mechanism by which m-methoxycinnamyl alcohol exerts its effects involves its interaction with cellular components. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

m-Methoxycinnamaldehyde: An oxidized form of m-methoxycinnamyl alcohol with similar fragrance properties.

p-Coumaric acid: Another phenylpropanoid with antioxidant properties.

4-Methoxycinnamyl p-coumarate: A related compound with similar biological activities.

Uniqueness

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its combination of a pleasant floral fragrance and significant pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

3-(3-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3 |

Clave InChI |

RPRVKNAZCFODRM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C=CCO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propen-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-pyrrolidinyl]-](/img/structure/B8605364.png)

![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)

![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)

![2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8605438.png)

![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)